molecular formula C22H21NO4 B3446851 N~1~-(2,5-dimethylphenyl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide

N~1~-(2,5-dimethylphenyl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide

Cat. No.: B3446851
M. Wt: 363.4 g/mol
InChI Key: VTAKOBNBDGGAIQ-UHFFFAOYSA-N
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Description

N¹-(2,5-Dimethylphenyl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide (CAS: 876903-50-3) is an acetamide derivative featuring a 2,5-dimethylphenyl substituent at the N¹ position and a fused cyclopenta[c]chromen-4-one moiety linked via an oxygen atom (Figure 1). The compound’s structural complexity arises from the cyclopenta[c]chromen system, a bicyclic framework combining a benzene ring fused to a cyclopentane-oxygenated chromenone.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-13-6-7-14(2)19(10-13)23-21(24)12-26-15-8-9-17-16-4-3-5-18(16)22(25)27-20(17)11-15/h6-11H,3-5,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAKOBNBDGGAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~1~-(2,5-dimethylphenyl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on the latest research findings.

Chemical Structure and Properties

Chemical Formula : C28H25N3O3S
Molecular Weight : 469.58 g/mol
IUPAC Name : N~1~-(2,5-dimethylphenyl)-2-{[4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl]oxy}acetamide
SMILES Notation : Cc1cc(NC(CSC(N(c2cc(C)cc(C)c2)C2=O)=Nc3c2oc2c3cccc2)=O)c(C)cc1

Research indicates that this compound exhibits its biological activity primarily through inhibition of specific kinases involved in various signaling pathways. In particular, it has shown promising results as a JNK3 inhibitor , which is crucial in regulating neuronal apoptosis and has implications for neurodegenerative diseases such as Alzheimer's disease .

Antineoplastic Properties

Recent studies have demonstrated that this compound exhibits antitumor activity , particularly against certain cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting survival signaling pathways .

Neuroprotective Effects

The compound also displays neuroprotective properties. In vitro studies indicate that it can protect neuronal cells from apoptosis induced by amyloid-beta peptides, which are implicated in Alzheimer's disease . The protective mechanism appears to involve the modulation of oxidative stress and inflammatory responses in neuronal cells.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Blood-brain barrier (BBB) permeability studies indicate that the compound can effectively penetrate the BBB, making it a candidate for treating central nervous system disorders .

Case Studies and Research Findings

StudyFindings
In Vitro Study on Cancer Cells Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low nanomolar range.
Neuroprotection Against Amyloid-beta Showed reduced apoptosis in neuronal cultures exposed to amyloid-beta; mechanism linked to JNK3 inhibition.
Pharmacokinetic Assessment Indicated high BBB permeability and favorable ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Target Compound
  • N-Substituent : 2,5-Dimethylphenyl (electron-donating methyl groups).
  • O-Linked Moiety : Cyclopenta[c]chromen-4-one (rigid fused ring system).
N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)Thio)Acetamide ()
  • N-Substituent : 4-Chlorophenyl (electron-withdrawing Cl).
  • S-Linked Moiety : Pyridinyl-thio group with styryl extensions.
  • Synthesis: Reflux with sodium acetate in ethanol; 85% yield. Higher yield suggests efficient nucleophilic substitution .
2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide ()
  • N-Substituent : Pyrazolyl ring with methyl and phenyl groups.
  • Aryl Moiety : 3,4-Dichlorophenyl.
  • Synthesis : Carbodiimide-mediated coupling in dichloromethane; recrystallized from methylene chloride .

Key Comparison :

  • Linker Atom : Oxygen (target) vs. sulfur () affects hydrogen-bonding capacity and oxidation stability.
  • Synthetic Efficiency : Yields for chlorophenyl derivatives exceed 85% , but rigid fused systems (e.g., cyclopenta[c]chromen) may complicate synthesis.

Structural and Conformational Analysis

Target Compound
  • The cyclopenta[c]chromen system imposes planarity, limiting rotational freedom. Dihedral angles between the dimethylphenyl and chromenone rings are likely small (<30°), favoring coplanarity for enhanced intermolecular interactions.
2-(3,4-Dichlorophenyl)-N-Pyrazolyl Acetamide ()
  • Three conformers in the asymmetric unit exhibit dihedral angles of 54.8°–77.5° between dichlorophenyl and pyrazolyl rings.
  • N–H⋯O hydrogen bonds form R₂²(10) dimers, stabilizing crystal packing .

Key Comparison :

  • Rigidity : The target’s fused chromen system reduces conformational flexibility compared to dichlorophenyl-pyrazolyl analogs.
  • Hydrogen Bonding : Amide groups in all compounds enable dimerization, but the target’s oxygen linker may strengthen H-bonding vs. sulfur-containing analogs.

Pharmacological and Material Implications

  • Analogs : Dichlorophenyl and pyrazolyl acetamides are studied for antimicrobial activity due to structural resemblance to penicillin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(2,5-dimethylphenyl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide
Reactant of Route 2
Reactant of Route 2
N~1~-(2,5-dimethylphenyl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide

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